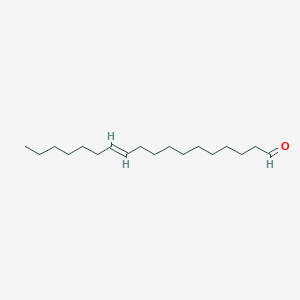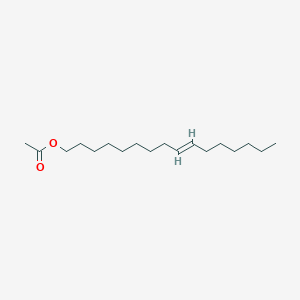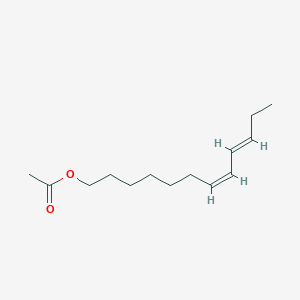
4,5,5-三甲基氧杂环戊烷-2-酮
描述
2(3H)-Furanone, dihydro-4,5,5-trimethyl- is a heterocyclic organic compound. It belongs to the family of furanones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its furanone ring structure with three methyl groups attached, making it a unique and interesting molecule for scientific research.
科学研究应用
2(3H)-Furanone, dihydro-4,5,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- typically involves the condensation of α-hydroxyketones with compounds containing active methylene groups. One common method is the reaction of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides in the presence of sodium methoxide in dry methanol at 35–40°C for 5 hours . This reaction proceeds under mild conditions and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and reagents on a larger scale.
化学反应分析
Types of Reactions: 2(3H)-Furanone, dihydro-4,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furanone ring and the methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sulfuric acid and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve moderate temperatures and the use of solvents like methanol or diethyl ether .
Major Products: The major products formed from the reactions of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or other reduced derivatives.
作用机制
The exact mechanism of action of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- is not well understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
2(3H)-Furanone, dihydro-4,5,5-trimethyl- can be compared with other similar compounds, such as 2,5-dihydro-2-oxofuran derivatives. These compounds share a similar furanone ring structure but differ in the substituents attached to the ring. The unique combination of methyl groups in 2(3H)-Furanone, dihydro-4,5,5-trimethyl- gives it distinct chemical and biological properties .
List of Similar Compounds:- 2,5-Dihydro-2-oxofuran-3-carboxylic acid
- 3-Acetyl-4,5,5-trimethyl-5H-furan-2-one
- N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
属性
IUPAC Name |
4,5,5-trimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGENJWPWBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
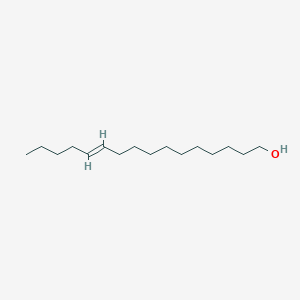
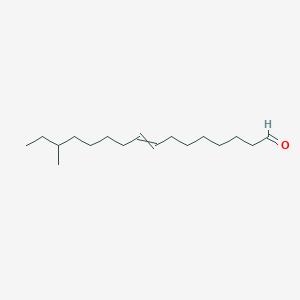
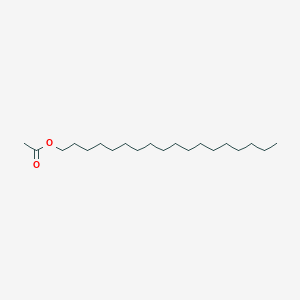
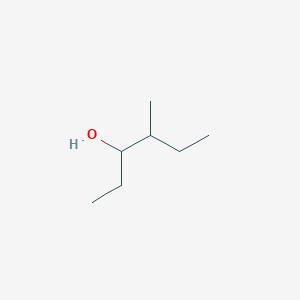



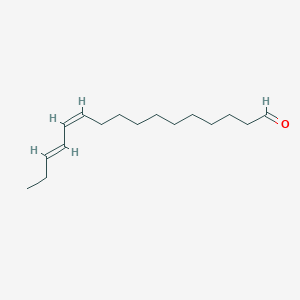


![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
